molecular formula C35H31Cl2FeN3 B6326770 {2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 443292-16-8

{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride

Cat. No.: B6326770
CAS No.: 443292-16-8
M. Wt: 620.4 g/mol
InChI Key: VIWNHMUAYFZTKF-UHFFFAOYSA-L
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Description

{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound that features a central iron(II) ion coordinated by a tridentate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the reaction of iron(II) chloride with the ligand 2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine. The ligand itself can be synthesized through a condensation reaction between 2,6-diacetylpyridine and N-2-benzylphenylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) ion. The resulting product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride can undergo various types of chemical reactions, including:

    Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.

    Reduction: The compound can be reduced back to iron(II) from iron(III).

    Substitution: Ligand exchange reactions can occur, where the coordinated ligand is replaced by another ligand.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.

Major Products

    Oxidation: The major product is the iron(III) complex.

    Reduction: The major product is the iron(II) complex.

    Substitution: The major products are the new iron(II) complexes with the substituted ligands.

Scientific Research Applications

Chemistry

In chemistry, {2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride is used as a catalyst in various organic reactions, including polymerization and cycloaddition reactions. Its ability to undergo spin crossover makes it a candidate for studying magnetic properties and developing molecular magnets .

Biology and Medicine

The compound’s potential cytotoxic activity against cancer cell lines has been explored, making it a candidate for anticancer research . Its coordination chemistry is also of interest for developing new metallodrugs.

Industry

In industry, the compound can be used in the development of new materials with specific magnetic or catalytic properties. Its ability to activate small molecules like oxygen and carbon dioxide makes it useful in environmental applications .

Mechanism of Action

The mechanism by which {2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its effects involves coordination to the iron(II) center, which can undergo spin crossover between low-spin and high-spin states. This spin transition affects the compound’s magnetic, optical, and catalytic properties. The ligand’s tridentate coordination mode stabilizes the iron(II) center and facilitates various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis[1-(phenylimino)ethyl]pyridine-iron(II) complexes
  • 2,6-Bis(benzimidazol-2-yl)pyridine-iron(II) complexes

Uniqueness

{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows for specific applications in catalysis and materials science that may not be achievable with other similar compounds .

Properties

IUPAC Name

N-(2-benzylphenyl)-1-[6-[N-(2-benzylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;dichloroiron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31N3.2ClH.Fe/c1-26(36-34-20-11-9-18-30(34)24-28-14-5-3-6-15-28)32-22-13-23-33(38-32)27(2)37-35-21-12-10-19-31(35)25-29-16-7-4-8-17-29;;;/h3-23H,24-25H2,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWNHMUAYFZTKF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1CC2=CC=CC=C2)C3=NC(=CC=C3)C(=NC4=CC=CC=C4CC5=CC=CC=C5)C.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31Cl2FeN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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